molecular formula C14H9NO B184197 Acridine-9-carbaldehyde CAS No. 885-23-4

Acridine-9-carbaldehyde

Cat. No. B184197
CAS RN: 885-23-4
M. Wt: 207.23 g/mol
InChI Key: ISOCABSXIKQOOV-UHFFFAOYSA-N
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Description

Acridine-9-carbaldehyde (ACC) is a reactive compound that is used as a chemical intermediate in the synthesis of anti-cancer compounds . It has been shown to inhibit lymphocyte transformation . ACC is also a potential fluorescence lifetime pH indicator .


Synthesis Analysis

ACC is synthesized from acridone through a condensation reaction . The reaction involves 2-chloro-N-phenylacetamides in the presence of sodium hydride in DMF at reflux .


Molecular Structure Analysis

The molecular formula of ACC is C14H9NO . Its molecular weight is 207.23 g/mol . The presence of a quaternary sp3-hybridized carbon, C-9′, at approximately 70 ppm indicates spiro formation .


Chemical Reactions Analysis

ACC has been studied for its bromination and azo-coupling reactions . It has also been used to synthesize a DNA intercalator to capture double-stranded DNAs .


Physical And Chemical Properties Analysis

ACC is a solid compound with a melting point of 144-149 °C . It is stored at a temperature of 2-8°C . Its SMILES string is O=Cc1c2ccccc2nc3ccccc13 .

Scientific Research Applications

1. Fluorescence Lifetime pH Indicators

  • Results or Outcomes: The FL of 9-ACA changes 15 ns between pH 3–6 when covalently bound to amine-modified silica . This makes 9-ACA a promising FL in the pH range of pH 2–6, potentially forming the basis of new FL pH sensors .

2. Therapeutic Agents

  • Summary of Application: Acridine derivatives, including Acridine-9-carbaldehyde, have been researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
  • Methods of Application: The specific methods of application vary depending on the disorder being treated. Generally, the acridine derivative is administered in a manner that allows it to interact with the target cells or organisms .
  • Results or Outcomes: Numerous acridines with beneficial biological or photochemical effects have been developed . More research is needed to optimize these derivatives for localizing at disease sites .

3. Fluorescence Lifetime pH Indicators

  • Results or Outcomes: The FL of 9-ACA changes 15 ns between pH 3–6 when covalently bound to amine-modified silica . This makes 9-ACA a promising FL in the pH range of pH 2–6, potentially forming the basis of new FL pH sensors .

4. Therapeutic Agents

  • Summary of Application: Acridine derivatives, including Acridine-9-carbaldehyde, have been researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
  • Methods of Application: The specific methods of application vary depending on the disorder being treated. Generally, the acridine derivative is administered in a manner that allows it to interact with the target cells or organisms .
  • Results or Outcomes: Numerous acridines with beneficial biological or photochemical effects have been developed . More research is needed to optimize these derivatives for localizing at disease sites .

5. Fluorescence Lifetime pH Indicators

  • Results or Outcomes: The FL of 9-ACA changes 15 ns between pH 3–6 when covalently bound to amine-modified silica . This makes 9-ACA a promising FL in the pH range of pH 2–6, potentially forming the basis of new FL pH sensors .

6. Therapeutic Agents

  • Summary of Application: Acridine derivatives, including Acridine-9-carbaldehyde, have been researched as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
  • Methods of Application: The specific methods of application vary depending on the disorder being treated. Generally, the acridine derivative is administered in a manner that allows it to interact with the target cells or organisms .
  • Results or Outcomes: Numerous acridines with beneficial biological or photochemical effects have been developed . More research is needed to optimize these derivatives for localizing at disease sites .

Safety And Hazards

ACC may be toxic by ingestion . Contact may irritate skin, eyes, and mucous membranes .

Future Directions

Future research on ACC could focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives . ACC could potentially form the basis of new fluorescence lifetime pH sensors . Further investigation into how ACC functions in cancer treatment is also needed .

properties

IUPAC Name

acridine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCABSXIKQOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237081
Record name 9-Acridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50237081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridine-9-carbaldehyde

CAS RN

885-23-4
Record name 9-Acridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Formylacridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Acridinecarboxaldehyde
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Record name 9-acridinecarbaldehyde
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Record name 9-ACRIDINECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
C Totland, PJ Thomas, B Holst, N Akhtar… - Journal of …, 2020 - Springer
… Here we examine the two acridine derivatives, 9-acridinemethanamine (9-AMA) and acridine-9-carbaldehyde (9-ACA) in terms of their FL pH sensitivity and pH sensing range. Both …
Number of citations: 2 link.springer.com
M Bečka, M Vilková, O Salem, J Kašpárková… - … Acta Part A: Molecular …, 2017 - Elsevier
… The reaction of thiosemicarbazides 7a–g with acridine-9-carbaldehyde (3) in the presence of few drops of acetic acid led to favourable yields of thiosemicarbazones 5a–g (80%–92%), …
Number of citations: 7 www.sciencedirect.com
T Kosjek, HR Andersen, B Kompare… - … science & technology, 2009 - ACS Publications
… Acridine was formed during all of the three treatment processes, while acridine 9-carbaldehyde was identified as an intermediate during ClO 2 oxidation. Further treatment of acridine …
Number of citations: 272 pubs.acs.org
Q Zhang, J Chen, C Dai, Y Zhang… - Journal of Chemical …, 2015 - Wiley Online Library
… Several compounds including 10, 11-epoxycarbamazepine, acridine-9-carbaldehyde, acridine and other low molecular compounds were identified. A possible degradation pathway …
Number of citations: 99 onlinelibrary.wiley.com
O Tsuge, A Torii - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… This compound was proved, by an admixed-mp determination and by a study of its infrared spectrum, to be identical with an authentic sample of acridine-9-carbaldehyde (IX), …
Number of citations: 5 www.journal.csj.jp
KE Haque, GR Proctor - Chemical Communications (London), 1968 - pubs.rsc.org
… The first product C,,H,NO (37%) was yellow: we regard this as acridine-9-carbaldehyde (V) from the following data: n1.p. 141-142" (lit.,6 139140'), 2,4-dinitrophenylhydrazone, mp 232-…
Number of citations: 4 pubs.rsc.org
IA Konushkin, SG Kostryukov, AS Kozlov… - 2022 - elibrary.ru
… According to the reaction of acridine-9-carbaldehyde phenylhydrazone with arenediazonium salts obtained from p-substituted anilines the corresponding formazans 1a-c were …
Number of citations: 0 elibrary.ru
M Vilkova, R Michalkova, M Kello, D Sabolova… - Medicinal Chemistry …, 2022 - Springer
… Acridine-9-carbaldehyde (1) and acridine-4-carbaldehyde (3) were synthesized via Klanderman’s method previously reported by our group [15]. The base-catalysed condensation of …
Number of citations: 4 link.springer.com
M Vilková, M Hudáčová, N Palušeková… - Molecules, 2022 - mdpi.com
… The reaction mixture was refluxed until the acridine-9-carbaldehyde solution (2, TLC: dichloromethane/ethyl acetate, 4:1, v/v) was fully consumed. The reaction mixture was cooled, and …
Number of citations: 11 www.mdpi.com
Y Duan, L Deng, Z Shi, L Zhu, G Li - Chemical Engineering Journal, 2019 - Elsevier
… Subsequently, acridine-9-carbaldehyde (C) was formed, which was possibly attributed to the attack of electron holes. Thereafter, loss of –COH from acridine-9-carbaldehyde resulted in …
Number of citations: 84 www.sciencedirect.com

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